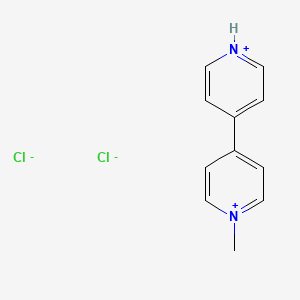

4,4-Bipyridinium, 1-methyl-, chloride

Vue d'ensemble

Description

4,4-Bipyridinium, 1-methyl-, chloride, also known as 1,1’-Dimethyl-4,4’-bipyridinium dichloride hydrate, is a bipyridine with a divalent chloride . It has been shown to have synergic effects in the presence of dextran sulfate and paraquat . Bipyridinium salts are popular due to their potential applications in redox flow batteries .

Synthesis Analysis

The synthesis of bipyridiniums involves commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis of 4,4′-bipyridinium sulfonic acid chloride utilizes a new solid acid .Molecular Structure Analysis

Bipyridinium salts have a structure that depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . For instance, X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .Chemical Reactions Analysis

The electrochemical behavior of 4,4-Bipyridinium, 1-methyl-, chloride involves multiple redox processes . For example, 1,1′-dimethyl 4,4′-bipyridinium diiodide (DMPI) can undergo a two-step redox process with the first step being a reversible reduction process .Applications De Recherche Scientifique

Synthesis of Conjugated Oligomers

This compound has been used in the synthesis of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

Controlled Switching Systems

4,4’-Bipyridinium ions have found widespread application in molecular systems that exhibit controlled switching . The reversible one- and two-electron reductions of 4,4’-bipyridinium derivatives are accompanied by a dramatic change in the UV-vis absorption spectra of the materials .

Rotational Motion Systems

The compound has been used in the creation of molecular systems that exhibit rotational motion . This is due to the controllable electrochemical properties of 4,4’-bipyridinium ions .

Data Storage Systems

4,4’-Bipyridinium ions have potential for data storage . This is because the color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Electrochromic Devices

The compound has been widely studied in the context of electrochromic devices . The color change associated with the reduction of 4,4’-bipyridinium ions is used in these devices .

pH-Dependent Electrochemical Behavior

The compound exhibits pH-dependent electrochemical behavior . This property can be exploited in various applications where pH sensitivity is required .

Antitumor Activity

4,4’-Bipyridinium amphiphiles have shown antitumor activity . This opens up potential applications in cancer treatment .

Medium- and Environment-Responsive Compounds and Materials

Mono- and di-quaternized 4,4’-bipyridine derivatives have been employed in numerous applications corresponding to various disciplines of research and technology . These applications exploit their redox activity and their electrochromic aptitude . They often give rise to interesting phenomena, such as various types of chromism .

Mécanisme D'action

Target of Action

The primary targets of 4,4-Bipyridinium, 1-methyl-, chloride, also known as viologens, are electron-rich aromatic diamines . These targets play a crucial role in the cyclocondensation reaction, which is harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

Mode of Action

The compound interacts with its targets through a reversible one- and two-electron reduction process . This interaction results in dramatic changes in the UV-vis absorption spectra of the materials . The color of cationic bipyridinium residues is highly dependent on the electronic ground state energy of the molecule, which can be finely tuned by varying the substituents .

Biochemical Pathways

The affected biochemical pathway involves the reduction of the three bipyridinium groups in the hexacationic trimer, giving a tris (radical cation), which occurs by the addition of three electrons at the same potential (−0.65 V) . This process is accompanied by discrete, multiple redox processes .

Pharmacokinetics

The compound’s electroactive properties and its ability to undergo reversible redox processes suggest that it may have unique pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the production of conjugated oligomers containing up to twelve aromatic/heterocyclic residues . These oligomers exhibit interesting conductivity properties in the solid state .

Action Environment

The action of 4,4-Bipyridinium, 1-methyl-, chloride is influenced by environmental factors. For instance, the exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine . Furthermore, the anhydrate hydrate interconversion of 4,4′-bipyridine shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .

Orientations Futures

Bipyridinium residues are intensively studied building blocks in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . Future research may focus on increasing the stability of the dimer and exploring the formation of an inclusion complex .

Propriétés

IUPAC Name |

1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.2ClH/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZRJAUSPCMOBL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Bipyridinium, 1-methyl-, chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B3182220.png)

![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3182259.png)

![Tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3182278.png)

![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)

![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)

![N,N-bis((S)-1-phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3182327.png)